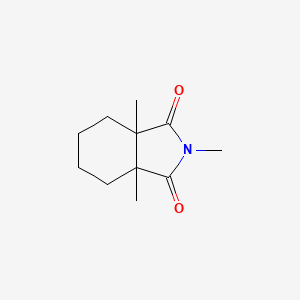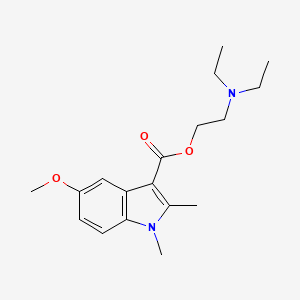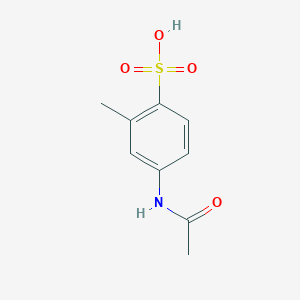
4-Acetamido-2-methylbenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-2-methylbenzene-1-sulfonic acid is an organic compound with the molecular formula C9H11NO4S. It is a derivative of benzenesulfonic acid and features an acetamido group and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-methylbenzene-1-sulfonic acid typically involves the acylation of 4-amino-2-methylbenzenesulfonic acid. This can be achieved through the reaction of 4-amino-2-methylbenzenesulfonic acid with acetic anhydride under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation processes. The starting material, 4-amino-2-methylbenzenesulfonic acid, is reacted with acetic anhydride in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamido-2-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetamido-2-methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Acetamido-2-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, affecting their structure and function. The sulfonic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate enzymatic activity and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid: Lacks the acetamido group, making it less versatile in certain applications.
4-Aminotoluene-3-sulfonic acid: Contains an amino group instead of an acetamido group, leading to different reactivity and applications.
p-Toluenesulfonic acid: Similar structure but without the acetamido group, commonly used as a catalyst in organic synthesis.
Uniqueness
4-Acetamido-2-methylbenzene-1-sulfonic acid is unique due to the presence of both acetamido and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
88963-65-9 |
|---|---|
Molekularformel |
C9H11NO4S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
4-acetamido-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6-5-8(10-7(2)11)3-4-9(6)15(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14) |
InChI-Schlüssel |
UVGLBLXJRARFMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
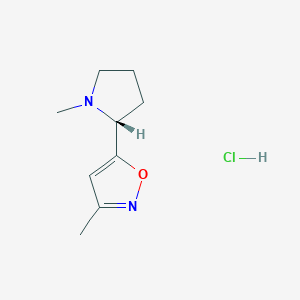
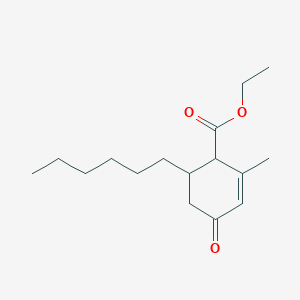
![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
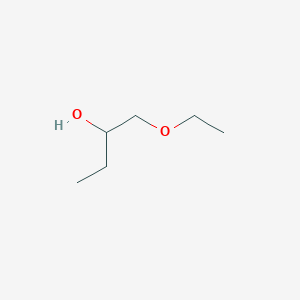
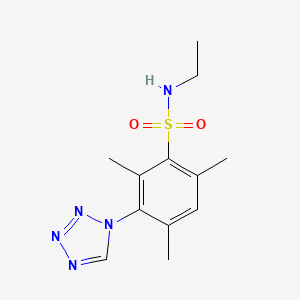
![5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14152086.png)

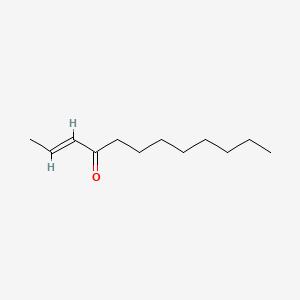
![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
